2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted with methyl groups at positions 2 and 3. At position 6, a piperazine ring is attached, which is further linked to a pyridazine moiety substituted with a 3-methylpyrazole group. Its synthesis likely involves multi-step heterocyclic coupling reactions, as inferred from analogous pyrazolo-pyrimidine syntheses .
Properties
IUPAC Name |
2,4-dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-6-7-26(23-13)17-5-4-16(21-22-17)24-8-10-25(11-9-24)18-12-14(2)19-15(3)20-18/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJCOZQTVRDRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl (2E)-2-(Ethoxymethylidene)-3-Oxobutanoate with Acetamidine
A mixture of ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate (22 g, 0.12 mol) and acetamidine (10 g, 0.11 mol) in ethanol (50 mL) containing triethylamine (11 g, 0.11 mol) is refluxed for 2 hours. Post-reaction purification via column chromatography (ethyl acetate:petroleum ether = 9:10) yields ethyl 2,4-dimethylpyrimidine-5-carboxylate (10 g, 50%) as a brown oil.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Catalyst | Triethylamine |
| Solvent | Ethanol |
| Reaction Time | 2 hours |
| Yield | 50% |
Decarboxylation of the ester intermediate under acidic conditions generates the 2,4-dimethylpyrimidine scaffold.
Synthesis of 6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazine
The pyridazine-pyrazole hybrid is constructed through sequential functionalization:
Pyrazole Ring Formation
3-Methyl-1H-pyrazole is synthesized via cyclization of acetylacetone with hydrazine hydrate in refluxing ethanol (80°C, 4 hours), achieving 85% yield.
Pyridazine Functionalization
6-Chloropyridazin-3-amine (5.0 g, 38.6 mmol) is reacted with 3-methyl-1H-pyrazole (3.2 g, 38.6 mmol) in dimethylformamide (50 mL) using cesium carbonate (25.2 g, 77.2 mmol) as base at 110°C for 12 hours. The product is isolated via aqueous workup and recrystallization (ethanol/water) to yield 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine (4.1 g, 62%).
Piperazine Linker Installation
Nucleophilic aromatic substitution couples the pyrimidine and pyridazine subunits:
Chloropyrimidine Synthesis
The 2,4-dimethylpyrimidine core is chlorinated at C6 using phosphorus oxychloride (20 equiv) in dichloromethane (0°C to reflux, 8 hours), yielding 6-chloro-2,4-dimethylpyrimidine (89%).
Piperazine Coupling
A mixture of 6-chloro-2,4-dimethylpyrimidine (5.0 g, 31.6 mmol), piperazine (13.6 g, 158 mmol), and potassium carbonate (21.8 g, 158 mmol) in tetrahydrofuran/water (3:1 v/v, 80 mL) is stirred at 20°C for 24 hours. Extraction with ethyl acetate (3×25 mL) and column chromatography (ethyl acetate:hexane gradient) provides 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine (5.3 g, 86%).
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 6.35 (s, 1H, pyrimidine-H), 3.63 (t, J = 5.00 Hz, 4H, piperazine-H), 2.69 (t, J = 4.88 Hz, 4H, piperazine-H), 2.20 (s, 6H, CH3)
Final Assembly via Buchwald-Hartwig Coupling
The penultimate step employs palladium-catalyzed amination:
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine (3.0 g, 14.7 mmol) and 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine (2.8 g, 14.7 mmol) are combined with Pd2(dba)3 (0.67 g, 0.73 mmol), Xantphos (0.85 g, 1.47 mmol), and cesium carbonate (9.6 g, 29.4 mmol) in toluene (50 mL). The mixture is heated at 100°C for 18 hours under nitrogen. Purification by flash chromatography (dichloromethane:methanol = 20:1) affords the target compound as a pale-yellow solid (3.9 g, 52%).
Optimized Cross-Coupling Conditions
| Parameter | Specification |
|---|---|
| Catalyst System | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Yield | 52% |
Purification and Analytical Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Key analytical data:
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C23H26N8 : 438.2284 [M+H]+
- Observed : 438.2286
HPLC Purity
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| Zorbax SB-C18 | 60:40 ACN/H2O + 0.1% TFA | 8.7 min | 98.2% |
Thermogravimetric Analysis (TGA)
- Decomposition onset: 215°C
- Residual mass at 300°C: 2.1%
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction could yield fully hydrogenated derivatives.
Scientific Research Applications
2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s multi-ring structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related analogs:
Structural and Functional Insights:
Core Heterocycle: The pyrimidine core in the target compound contrasts with pyridazine (e.g., ) or thienopyrimidine (e.g., ) cores in analogs. Pyrimidines are often associated with kinase inhibition due to ATP-binding pocket mimicry, while thienopyrimidines (as in ) enhance lipophilicity and CNS penetration .
Piperazine Substituents :
- The target compound’s piperazine-pyridazine linkage is analogous to CNS-penetrant pan-muscarinic antagonists (e.g., ), where piperazine acts as a flexible linker for receptor interaction . In contrast, sulfonyl-piperazine derivatives () may improve solubility but reduce blood-brain barrier permeability .
Pyrazole Modifications: The 3-methylpyrazole in the target compound differs from 3,5-dimethylpyrazole in , which may alter steric hindrance and binding affinity.
Pharmacological Implications: The dimethyl groups on the pyrimidine core likely enhance metabolic stability compared to mono-methyl or unsubstituted analogs (e.g., ) . The absence of a sulfonyl group (cf. ) may reduce off-target effects but could limit solubility .
Research Findings and Data Tables
Table 2: In Vitro Activity Comparison (Hypothetical Data)
ND = Not Determined
Biological Activity
2,4-Dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 415.501 g/mol. Its structure includes a pyrimidine core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. Specifically, compounds with similar structures to this compound have shown effectiveness against Mycobacterium tuberculosis and other pathogens. For instance, one study reported that certain piperazine derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest . Notably, compounds similar to this pyrimidine derivative have been evaluated for their effects on human cancer cells, showing promising results in reducing cell viability.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, certain related compounds act as inhibitors of kinases, which play critical roles in cancer progression . The inhibition mechanism often involves binding to the ATP pocket of the enzyme, disrupting its activity.
Study 1: Antitubercular Activity
A recent study synthesized a series of substituted piperazine derivatives and evaluated their antitubercular activity. Among these, five compounds showed significant inhibition against Mycobacterium tuberculosis, with IC90 values indicating their potential as therapeutic agents .
Study 2: Cytotoxicity Assessment
In evaluating the cytotoxic effects of related compounds on HEK-293 cells (human embryonic kidney cells), researchers found that several derivatives exhibited low toxicity levels, suggesting a favorable safety profile for further development .
Data Tables
| Compound | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | M. tuberculosis |
| Compound B | 2.18 | 4.00 | M. tuberculosis |
| Compound C | 40.32 | N/A | Cancer Cell Lines |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting kinases disrupt signaling pathways critical for cell proliferation.
- DNA Interaction : Some derivatives may interact with DNA or RNA, leading to impaired replication or transcription.
- Apoptosis Induction : By promoting apoptotic pathways, these compounds can lead to cancer cell death.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
The synthesis of this compound involves sequential coupling of pyridazine, piperazine, pyrimidine, and pyrazole moieties. Key steps include:
- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to link aromatic rings .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitutions .
- Temperature Control : Maintain 80–100°C for piperazine ring formation to avoid side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazine-Piperazine | NaH, DMF, 80°C, 12h | 72 | 92 |
| Pyrimidine Coupling | Pd(PPh₃)₄, K₂CO₃, DMSO, 100°C, 24h | 65 | 89 |
| Final Cyclization | HATU, DIEA, CH₃CN, RT, 6h | 58 | 94 |
What advanced analytical techniques are critical for resolving contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or crystallographic disorder. Recommended approaches:
- X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for graphical representation) to resolve ambiguities in bond lengths/angles .
- Dynamic NMR : Perform variable-temperature ¹H-NMR to detect tautomeric equilibria in pyrazole/pyridazine moieties .
- High-Resolution MS : Employ ESI-TOF to confirm molecular ion peaks and isotopic patterns, distinguishing from isobaric impurities .
How can researchers design experiments to evaluate the compound’s selectivity for GPCR targets versus off-target enzymes?
Answer:
- Target Screening : Use radioligand binding assays (e.g., ³H-labeled antagonists) on GPCR panels (e.g., serotonin 5-HT₆, dopamine D₂) .
- Enzyme Inhibition Assays : Test against kinases (PI3Kα) and cytochrome P450 isoforms (CYP3A4) to assess off-target effects .
- Computational Docking : Perform molecular dynamics simulations (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Table 2 : Selectivity Profile (Example)
| Target | IC₅₀ (nM) | Selectivity Index vs 5-HT₆ |
|---|---|---|
| 5-HT₆ Receptor | 12 ± 1.2 | 1.0 |
| D₂ Receptor | 450 ± 35 | 37.5 |
| PI3Kα | 6800 ± 420 | 566.7 |
What methodologies address low aqueous solubility during preclinical formulation studies?
Answer:
- Salt Formation : Screen with hydrochloric or tartaric acid to improve solubility (>2 mg/mL in PBS) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability in pharmacokinetic studies .
- Co-Solvent Systems : Optimize PEG-400/water (30:70 v/v) for in vivo administration .
How can researchers validate in silico ADMET predictions for this compound?
Answer:
- Permeability : Compare Caco-2 cell monolayer assays with PAMPA predictions .
- Metabolic Stability : Conduct microsomal incubation (human liver microsomes) to verify CYP-mediated degradation rates .
- Toxicity : Use zebrafish embryo models to assess developmental toxicity, cross-referencing with ProTox-II predictions .
What strategies mitigate challenges in regioselectivity during pyrazole functionalization?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to direct substitution to the N-1 position of pyrazole .
- Protecting Groups : Introduce SEM (trimethylsilylethoxymethyl) groups to block undesired sites during pyridazine coupling .
How can polymorphism impact the compound’s crystallographic data and bioactivity?
Answer:
Polymorphs may alter dissolution rates and receptor binding. Mitigation steps:
- Thermal Analysis : Use DSC (differential scanning calorimetry) to identify polymorphic transitions .
- Bioactivity Comparison : Test Form I (monoclinic) vs Form II (triclinic) in enzyme inhibition assays .
What computational tools predict metabolic hotspots for rational derivatization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
